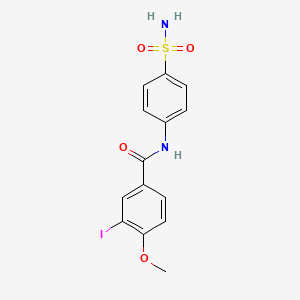![molecular formula C9H10ClNO5S B2423965 L-Serine, N-[(4-chlorophenyl)sulfonyl]- CAS No. 106111-13-1](/img/structure/B2423965.png)
L-Serine, N-[(4-chlorophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“L-Serine, N-[(4-chlorophenyl)sulfonyl]-” is a small molecule compound that belongs to the class of sulfonyl chlorides. L-serine is an indispensable neurotrophic factor and a precursor for neurotransmitters . Its metabolic products have been shown to be essential not only for cell proliferation but also for neuronal development and specific functions in the brain .
Synthesis Analysis
L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis . It serves as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development .Molecular Structure Analysis
The molecular formula of “L-Serine, N-[(4-chlorophenyl)sulfonyl]-” is C9H10ClNO5S and its molecular weight is 279.69.Chemical Reactions Analysis
L-serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .Physical And Chemical Properties Analysis
The molecular formula of “L-Serine, N-[(4-chlorophenyl)sulfonyl]-” is C9H10ClNO5S and its molecular weight is 279.69.Wissenschaftliche Forschungsanwendungen
Enzyme Inactivation Studies
L-Serine, N-[(4-chlorophenyl)sulfonyl]- has been explored in the context of enzyme inactivation. It acts as an irreversible inhibitor of elastase, a type of protease. The sulfonylation of the active site serine by the β-sultam structure of this compound leads to the formation of a stable enzyme-inhibitor complex, impacting the enzyme's activity significantly (Hinchliffe et al., 2003).
Biochemical Characterization
This compound has been used in biochemical studies to characterize enzymes. For instance, it aids in understanding the "activated L-serine sulphydrase" activity in nematodes. The enzyme shows specificity for L-cysteine as the primary thiol substrate, and L-serine, N-[(4-chlorophenyl)sulfonyl]- helps in elucidating its properties (Walker & Barrett, 1992).
Serine Metabolism Research
L-Serine, N-[(4-chlorophenyl)sulfonyl]- has been used to study serine metabolism in health and disease. Its role in the synthesis of phospholipids, neurotransmission, and as a precursor to various amino acids and compounds has been a subject of research. It is crucial for understanding serine's role in cellular functions and potential therapeutic applications in various diseases (Holeček, 2022).
Microbial Production Studies
In the context of microbial production, L-serine, N-[(4-chlorophenyl)sulfonyl]-, has been involved in studies related to the fermentative production of L-serine from renewable feedstocks. This research is crucial for industrial-scale applications of L-serine in various sectors (Zhang et al., 2018).
Neuroprotection Mechanisms
Research has also been conducted on the neuroprotective effects of L-serine, where L-serine, N-[(4-chlorophenyl)sulfonyl]-, might play a role. Its potential therapeutic effects for diseases like amyotrophic lateral sclerosis and Alzheimer’s disease are studied, with a focus on how it influences protein clearance mechanisms (Dunlop & Carney, 2020).
Wirkmechanismus
Target of Action
The compound ((4-Chlorophenyl)sulfonyl)-L-serine is a derivative of L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Biochemical Pathways
L-serine is involved in several biochemical pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . L-serine is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . It is also the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of l-serine suggest that it is primarily found in glial cells and is supplied to neurons for d-serine synthesis . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .
Result of Action
The result of ((4-Chlorophenyl)sulfonyl)-L-serine’s action is likely to be similar to that of L-serine, given their structural similarity. L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-serine and its downstream products has been linked to severe neurological deficits .
Safety and Hazards
L-serine is generally regarded as safe (GRAS) . It has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The dosing of animals with L-serine and human clinical trials investigating the therapeutic effects of L-serine generally support the safety of L-serine .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURIKCONOHHESK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N[C@@H](CO)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
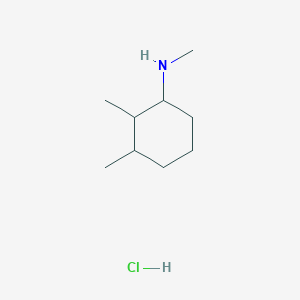
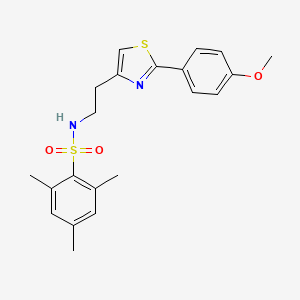
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)
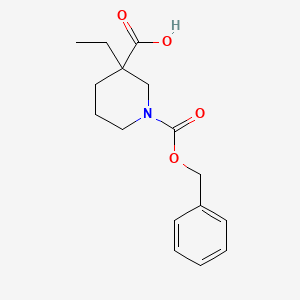
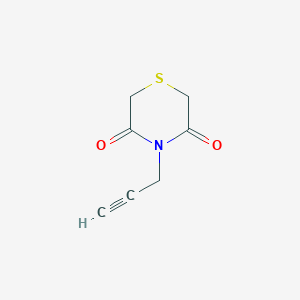
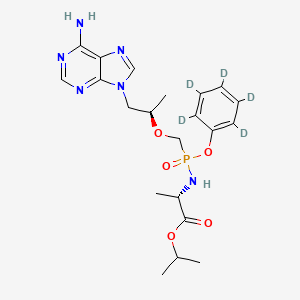
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)
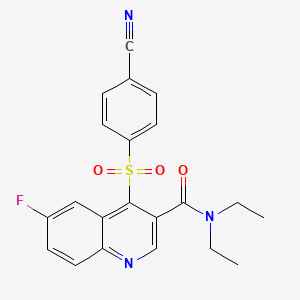
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)
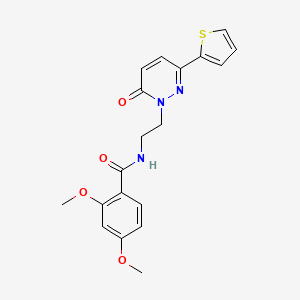
![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)
